trans-beta-Nitrostyrene

Description

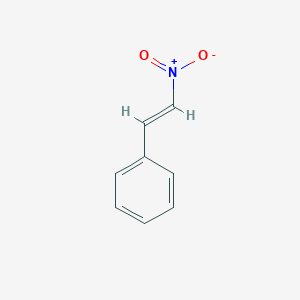

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033247 | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |

CAS No. |

102-96-5, 5153-67-3 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-phenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitrovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-nitroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-1-PHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5287E3OUAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Trans Beta Nitrostyrene and Its Derivatives

Established Synthetic Pathways

The traditional methods for synthesizing trans-beta-nitrostyrene (B46478) have been refined over the years and remain fundamental in many laboratory and industrial settings.

Henry Reaction and its Variants

The Henry reaction, or nitroaldol reaction, is a classic and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of β-nitroalcohols, which are precursors to nitroalkenes like this compound. mdpi.com The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. researchgate.net

In the context of this compound synthesis, the Henry reaction typically involves the reaction of benzaldehyde (B42025) and nitromethane (B149229). The choice of base and reaction conditions can significantly influence the yield and stereoselectivity of the product. Common bases include primary amines, sodium hydroxide, and ammonium (B1175870) acetate (B1210297). orgsyn.org The reaction mechanism proceeds through the deprotonation of nitromethane by the base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-nitroalkoxide is then protonated to yield the nitroalcohol, which can subsequently be dehydrated to form this compound.

Several variants of the Henry reaction have been developed to improve efficiency and selectivity. For instance, using a chiral copper(II) complex as a catalyst can promote the formation of nitrostyrene (B7858105) with high conversion rates. mdpi.com Another variation involves using microwave irradiation without a solvent, which can rapidly produce β-nitrostyrenes. researchgate.net

Condensation Reactions with Benzaldehyde and Nitromethane

The direct condensation of benzaldehyde and nitromethane is a primary route to this compound. wikipedia.orgorgsyn.org This reaction is essentially a specific application of the Henry reaction, often followed by in-situ dehydration to yield the final product.

The process is typically carried out in a solvent such as acetic acid, methanol, or ethanol (B145695), with a catalyst to facilitate the reaction. google.com Primary amines, like benzylamine, are frequently used as catalysts. google.com The reaction temperature is a critical parameter; for example, an industrial method specifies a temperature range of 70–80°C to achieve high yields safely. google.com Lower temperatures (0–5°C) can favor the formation of the trans-isomer with higher purity, though the reaction rate is reduced.

The mechanism involves the formation of an imine intermediate when a primary amine catalyst is used. This facilitates the nucleophilic attack by the nitromethane anion on the benzaldehyde derivative. Subsequent elimination of water from the intermediate nitroalcohol yields the β-nitrostyrene product.

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | Acetic Acid | 70-80 | 81-99 | google.com |

| Sodium Hydroxide | Methanol/Ethanol | 0-5 | - | |

| Ammonium Acetate | Acetic Acid | 50 (reflux) | - | |

| Potassium Carbonate/Aluminum Oxide | None (Microwave) | - | - | researchgate.net |

One-Pot Nitration of Styrenes

A more direct approach to synthesizing β-nitrostyrenes is the one-pot nitration of styrenes. unirioja.esunirioja.es This method avoids the pre-synthesis of benzaldehyde and offers an efficient route to the desired product. One such process involves treating styrene (B11656) with a mixture of iodine and copper(II) tetrafluoroborate (B81430) in the presence of sodium nitrite (B80452). unirioja.es This reaction proceeds under mild conditions and tolerates a variety of functional groups on the aromatic ring of the styrene. unirioja.es

The proposed mechanism suggests the in-situ formation of iodine nitrite (INO₂), which then attacks the double bond of the styrene to form a 1-iodo-2-nitro-1-phenylethane intermediate. unirioja.es This intermediate subsequently undergoes dehydroiodination to yield this compound. unirioja.es This one-pot method is advantageous due to its convenience, low cost, and efficiency. unirioja.es

Advanced Synthetic Approaches and Innovations

Recent research has focused on developing more sustainable and efficient synthetic methods for this compound, including metal-catalyzed and metal-free strategies.

Metal-Catalyzed Syntheses

Metal catalysts have shown significant promise in the synthesis of this compound and its derivatives. These catalysts can offer higher selectivity and yields under milder reaction conditions.

For example, a bimetallic metal-organic framework, Fe₂Ni-BDC, has been used as a heterogeneous catalyst for the amidation reaction of trans-β-nitrostyrene with 2-aminopyridine, demonstrating good efficiency and recyclability. mdpi.com Chiral-at-metal rhodium(III) complexes have been shown to catalyze the Friedel–Crafts reaction of trans-β-nitrostyrene with indoles. acs.orgcsic.es Another approach utilizes an iron tetraarylporphyrin catalyst in a one-pot reaction of styrene derivatives with ammonium iodide and tert-butyl hydroperoxide to produce (E)-β-nitrostyrene derivatives with high yield and selectivity. google.com Indium-based metal-organic frameworks have also been employed as effective heterogeneous catalysts for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from β-nitrostyrenes and 2-aminopyridines under aerobic conditions. rsc.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Fe₂Ni-BDC | trans-β-nitrostyrene, 2-aminopyridine | N-pyridinyl benzamide | Heterogeneous, reusable catalyst | mdpi.com |

| Chiral Rhodium(III) complexes | trans-β-nitrostyrene, N-methyl-2-methylindole | Friedel-Crafts adduct | Catalyzes asymmetric alkylation | acs.orgcsic.es |

| Iron tetraarylporphyrin | Styrene derivatives, NH₄I, t-BuOOH | (E)-β-nitrostyrene derivatives | One-pot, high selectivity | google.com |

| MIL-68(In) (Indium MOF) | β-nitrostyrenes, 2-aminopyridines | 2-nitro-3-arylimidazo[1,2-a]pyridines | Heterogeneous, aerobic conditions | rsc.org |

Metal-Free Synthetic Strategies

In line with the principles of green chemistry, metal-free synthetic strategies for this compound and its derivatives have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

One notable example is the denitrative arylation of β-nitrostyrenes using benzoyl peroxide to synthesize trans-stilbenes. This reaction proceeds via a phenyl radical that causes ipso-substitution of the nitro group. rsc.org Another metal-free approach involves a three-component reaction of trans-β-nitrostyrene derivatives, dibromo amides, and amines to produce functionalized amidines. organic-chemistry.orgacs.org This method allows for the rapid construction of complex amidine frameworks. organic-chemistry.orgacs.org

Furthermore, a metal-free, regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines has been developed using silica (B1680970) sulfuric acid as a heterogeneous catalyst for the reaction of β-nitrostyrene and 2-aminopyridines under aerobic conditions. clockss.org A one-pot, metal-free synthesis of 3-arylated-4-nitrophenols from β-nitrostyrenes has also been reported, involving a Diels-Alder reaction followed by aromatization. beilstein-journals.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with high stereoselectivity is predominantly achieved through variations of the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane. The stereochemical outcome, favoring the trans (or E) isomer, is often controlled by the reaction conditions and the choice of catalyst. The trans isomer is generally more stable due to reduced steric hindrance compared to the cis (Z) isomer. rsc.org

One-pot procedures are often employed for their efficiency. For instance, a method for the selective nitration of styrenes to the corresponding beta-nitrostyrenes can be performed under mild conditions using a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724). unirioja.es This approach leads to the formation of the this compound without significant side reactions like aromatic ring nitration. unirioja.es The reaction is believed to proceed through a dehydro-iodination of an intermediate iodonitro compound, catalyzed by copper(I) salts formed during the reaction. unirioja.es

Another highly stereoselective method involves the use of a tetraarylporphyrin iron(III) catalyst in a one-pot reaction of styrene compounds with ammonium iodide and tert-butyl hydroperoxide. google.com This system yields (E)-beta-nitrostyrene derivatives with high selectivity and in high yields under mild conditions. google.com The use of acidic ionic liquids as catalysts in a solvent-free Henry reaction also provides an environmentally friendly and efficient route to beta-nitrostyrene and its derivatives. google.com

Furthermore, the choice of reactants in the Henry reaction can influence stereoselectivity. The reaction between benzaldehyde and nitromethane is a common route to this compound. wikipedia.org While some 32CA (3+2 cycloaddition) reactions involving (E)-beta-nitrostyrene are endo stereoselective, those with (Z)-beta-nitrostyrene have been found to be exo stereoselective. rsc.org

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of substituted analogues. These substitutions can be introduced on the aryl ring or at the beta-position of the nitrovinyl group, leading to compounds with tailored chemical properties.

Aryl-Substituted trans-beta-Nitrostyrenes

The synthesis of aryl-substituted trans-beta-nitrostyrenes is typically accomplished by utilizing appropriately substituted benzaldehydes in the Henry condensation reaction with nitromethane. researchgate.net This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring. For example, derivatives with methoxy (B1213986), and other substituents on the aromatic ring have been synthesized. researchgate.netmdpi.com

These aryl-substituted nitrostyrenes serve as valuable precursors for the synthesis of more complex molecules. For instance, they can be used in the synthesis of N-substituted 3-arylindoles through a reaction with N-substituted anilines catalyzed by bismuth(III) triflate. rsc.org They are also key starting materials in the four-component reaction for the synthesis of polysubstituted 3-aryl-4-hydroxybenzofurans. thieme-connect.com Additionally, a metal-free denitrative arylation of beta-nitrostyrenes using benzoyl peroxide provides a pathway to trans-stilbenes. rsc.org

The following table summarizes the synthesis of various aryl-substituted trans-beta-nitrostyrenes.

| Substituted Benzaldehyde | Product | Catalyst/Reagents |

| 2,5-dimethoxybenzaldehyde | 2-nitro-1-(2',5'-dimethoxyphenyl)prop-1-ene | Nitroethane |

| 3,4,5-trimethoxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroprop-1-ene | Nitroethane |

| 4-chlorobenzaldehyde (B46862) | 4-chloro-beta-nitrostyrene | Benzylamine, Acetic Acid, Nitromethane |

| Benzaldehyde | trans-2-Hydroxy-beta-nitrostyrene | Not specified |

Data compiled from research findings. researchgate.netscbt.com

beta-Methyl-beta-Nitrostyrene Derivatives

The introduction of a methyl group at the beta-position of this compound is achieved by substituting nitromethane with nitroethane in the Henry reaction. mdpi.comresearchgate.net This reaction is typically carried out by refluxing the appropriate aromatic aldehyde with nitroethane in glacial acetic acid, often with ammonium acetate as a catalyst. mdpi.comresearchgate.net

A variety of beta-methyl-beta-nitrostyrene derivatives have been synthesized with different substituents on the phenyl ring, such as p-methyl, p-methoxy, p-chloro, p-nitro, and m-nitro groups. wku.edu These compounds are important intermediates in organic synthesis. nih.govrsc.org For example, 3,4-dimethoxy-beta-methyl-beta-nitrostyrene (B90217) has been synthesized and studied for its potential biological activities. mdpi.com

The table below details the synthesis of several beta-methyl-beta-nitrostyrene derivatives.

| Aromatic Aldehyde | Product | Reagents | Reaction Condition |

| Benzaldehyde derivatives | Ia-Ig derivatives | Nitroethane, Ammonium acetate | Reflux in acetic acid for 5 hours |

| Corresponding aldehyde | beta-Methyl-beta-nitrostyrene series | Nitroethane, Ammonium acetate | Reflux in glacial acetic acid at 50 °C for 2 hours |

This table is based on synthetic methods described in the literature. mdpi.comresearchgate.net

Halogenated this compound Derivatives

Halogenated derivatives of this compound are synthesized by reacting halogen-substituted benzaldehydes with a nitroalkane. mdpi.com For example, 4-bromobenzaldehyde (B125591) can be reacted with nitromethane to produce 1-bromo-4-beta-[(E)-2-nitroethenyl]benzene. mdpi.com Similarly, reacting 4-chlorobenzaldehyde with nitroethane yields 1-chloro-4-beta-[(1E)-2-nitroprop-1-en-1-yl]benzene. mdpi.com

A general method for the synthesis of these compounds involves heating a mixture of the halogenated aldehyde, a nitroalkane (like nitromethane or nitroethane), 1-butylamine, and glacial acetic acid under reflux conditions. mdpi.com Another approach for synthesizing beta-bromo-beta-nitrostyrenes involves reacting a benzaldehyde with bromonitromethane (B42901) in the presence of ammonium acetate and glacial acetic acid under reflux. mdpi.com The chemoselective reduction of these halogenated nitrostyrenes is a key step in the synthesis of halogenated dopamine (B1211576) analogues. researchgate.net

The following table presents examples of synthesized halogenated this compound derivatives.

| Halogenated Aldehyde | Nitroalkane | Product | Yield |

| 4-bromobenzaldehyde | Nitromethane | 1-Bromo-4β-[(E)-2-nitroethenyl] Benzene (B151609) | 33% |

| 4-bromobenzaldehyde | Nitroethane | 1-Bromo-4β-[(1E)-2-nitroprop-1-en-1-yl] Benzene | 24% |

| 4-chlorobenzaldehyde | Nitroethane | 1-Chloro-4β-[(1E)-2-nitroprop-1-en-1-yl] Benzene | 25% |

| Benzaldehyde | Bromonitromethane | [2-Bromo-(E)-2-nitroethenyl] Benzene | 20% |

Data sourced from studies on halogenated β-nitrostyrenes. mdpi.com

Reactivity and Mechanistic Studies of Trans Beta Nitrostyrene

Nucleophilic Addition Reactions

The Michael addition is a cornerstone of carbon-carbon bond formation, and trans-beta-nitrostyrene (B46478) is an excellent substrate for this reaction. The electron-withdrawing nitro group activates the double bond, making it susceptible to attack by a wide range of nucleophiles.

The Michael addition of malonate esters to this compound is a well-established method for the synthesis of γ-nitro ester compounds. These products are valuable intermediates, which can be further transformed into biologically important molecules like γ-aminobutyric acid (GABA) derivatives. nih.govmdpi.com Various catalytic systems have been developed to promote this reaction, including organocatalysts and metal complexes. nih.govmdpi.com

For instance, the reaction of diethyl malonate with this compound can be effectively catalyzed by bifunctional thioureas supported on sulfonylpolystyrene resins. beilstein-journals.org The efficiency of these supported catalysts is influenced by the length of the linker connecting the chiral thiourea (B124793) to the polymer support. beilstein-journals.org In some cases, the reaction can be performed under neat conditions with low catalyst loading (2 mol%), and the catalyst can be recovered and reused multiple times. beilstein-journals.org

The use of chiral catalysts allows for the enantioselective synthesis of the Michael adducts. For example, a chiral bis-(cyclohexyldiamine)-based Ni(II) complex has been shown to catalyze the addition of tert-butyl phenyl malonate to this compound, affording the corresponding β-nitro derivative in high yield and enantioselectivity. nih.govencyclopedia.pub

Table 1: Michael Addition of Malonate Derivatives to trans-beta-Nitrostyrene

| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Diethyl malonate | Supported bifunctional thiourea | Neat | High | - | beilstein-journals.org |

| tert-Butyl phenyl malonate | Chiral bis-(cyclohexyldiamine)-based Ni(II) complex | Toluene | 92 | 93 | nih.govencyclopedia.pub |

| Dimethyl malonate | Squaramide organocatalyst | THF | Excellent | High | nih.gov |

| Diethyl malonate | Bispidine-based organocatalyst | - | - | - | mdpi.com |

The Michael addition of indoles to this compound provides a direct route to functionalized indole (B1671886) derivatives, which are prevalent scaffolds in many natural products and pharmaceuticals. mdpi.com A variety of catalysts have been employed for this transformation, including Lewis acids, hydrogen-bond donors, and metal complexes. nih.govresearchgate.net

For example, HY zeolite has been utilized as an efficient and reusable catalyst for the Michael addition of indoles to β-nitrostyrenes under solvent-free conditions, leading to high yields of the desired products in short reaction times. researchgate.net Another approach involves the use of Feist's acid as a hydrogen bond donor catalyst, which effectively promotes the addition of indoles to this compound derivatives in good to excellent yields. nih.gov

Chalcogen bonding catalysis has also emerged as a powerful tool for this reaction. Dicationic tellurium-based chalcogen bond donors have demonstrated significant rate accelerations compared to traditional hydrogen bond donors in the reaction between 5-methoxyindole (B15748) and this compound. nih.gov

Table 2: Michael Addition of Indoles to trans-beta-Nitrostyrene

| Indole Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | HY Zeolite | Solvent-free | High | researchgate.net |

| Indole | Feist's Acid | Ethanol (B145695) | up to 98 | nih.gov |

| 5-Methoxyindole | Dicationic tellurium-based chalcogen bond donor | Dichloromethane (B109758) | - | nih.gov |

| N-methylindole | Chiral thiourea organocatalyst | Chloroform (B151607) | Good | nsf.gov |

| Indole | Tetranuclear Zn(II)2Ln(III)2 complexes | - | 76-99 | mdpi.com |

Organocatalysis has become a prominent strategy for the asymmetric Michael addition to this compound, offering a metal-free and often environmentally benign alternative to traditional methods. mdpi.comrsc.org A wide array of chiral organic molecules, such as thioureas, squaramides, and proline derivatives, have been successfully employed as catalysts. mdpi.comrsc.orgresearchgate.net

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. These catalysts can simultaneously activate the nucleophile and the electrophile, leading to high reactivity and stereoselectivity. nih.govmdpi.com For instance, tertiary amine thiourea organocatalysts have been used for the enantioselective Michael addition of diethyl malonate to this compound, where the thiourea moiety activates the nitrostyrene (B7858105) via hydrogen bonding, and the tertiary amine deprotonates the malonate. nih.gov

The reaction medium can also play a crucial role. For example, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been demonstrated for the organocatalytic Michael addition of aldehydes to trans-beta-nitrostyrenes. rsc.org Furthermore, performing the reaction in aqueous media using a hydrophobic thiourea-based catalyst has been shown to afford high yields and excellent stereoselectivities. mdpi.com

Table 3: Organocatalytic Michael Additions to trans-beta-Nitrostyrene

| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aldehydes | Proline derivative with sulfur alkyl chain | PEG 400 | Good | High | rsc.org |

| Diethyl malonate | Tertiary amine thiourea | - | - | - | nih.gov |

| Malonates | (R, R)-1,2-diphenylethylenediamine-based thiourea | Water | High | Excellent | mdpi.com |

| Acetylacetone | Bifunctional thiourea with d-fructose scaffold | - | up to 93 | up to 41 | researchgate.net |

| β-Keto esters | Dimeric hexaurea capsular assembly | Dichloromethane | 85-97 | - | acs.org |

Achieving high stereoselectivity is a major focus in the Michael addition to this compound. The development of chiral catalysts has enabled the synthesis of enantioenriched products with high fidelity. researchgate.net The stereochemical outcome of the reaction is often governed by the formation of a well-organized transition state where the catalyst, nucleophile, and electrophile are precisely oriented.

In organocatalytic systems, the stereoselectivity is often rationalized by the formation of a ternary complex. For example, in the Michael addition of β-aryl-α-ketophosphonates to nitroalkenes catalyzed by a Takemoto-type thiourea catalyst, the proposed transition state involves the thiourea moiety activating the nitroalkene through hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the ketophosphonate. nih.gov The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack on the activated nitroalkene. nih.gov

Similarly, in metal-catalyzed reactions, the chiral ligand coordinated to the metal center dictates the stereochemistry. The enantioselectivity of the Michael addition of tert-butyl phenyl malonate to this compound catalyzed by a chiral Ni(II)-diamine complex is proposed to arise from the coordination of both the malonate and the nitroalkene to the chiral metal center, leading to a highly ordered transition state. nih.govencyclopedia.pub

The stereoselectivity can also be influenced by the reaction conditions, such as the solvent and temperature. acs.org For instance, in the Friedel–Crafts alkylation of N-methyl-2-methylindole with trans-4-methylthio-β-nitrostyrene, the enantiomeric excess was found to be dependent on both the reaction temperature and the conversion. acs.org

Table 4: Stereoselectivity in Michael Additions to trans-beta-Nitrostyrene

| Nucleophile | Catalyst/Method | Key Stereocontrolling Element | ee (%) | Reference |

|---|---|---|---|---|

| β-Aryl-α-ketophosphonates | Takemoto-type thiourea catalyst | Bifunctional activation and organized transition state | up to 81 | nih.gov |

| tert-Butyl phenyl malonate | Chiral Ni(II)-diamine complex | Coordination to chiral metal center | 93 | nih.govencyclopedia.pub |

| N-Methyl-2-methylindole | Chiral-at-metal rhodium(III) complex | Chiral metal complex | Moderate to good | csic.es |

| Acetaldehyde | 4-Oxalocrotonate tautomerase (4-OT) | Enzyme active site | 86:14 e.r. (for R-product) | acs.org |

| Ketones | DPEN-thiourea based catalysts | Double hydrogen bonding and enamine formation | up to 80-90 | mdpi.com |

This compound can also participate in Friedel-Crafts-type alkylation reactions with electron-rich aromatic and heteroaromatic compounds. mdpi.comsci-hub.se This reaction provides a direct method for the arylation of the β-position of the nitroalkane skeleton.

The reaction between indoles and this compound is a prominent example, leading to the formation of indolylnitroalkanes, which are versatile synthetic intermediates. mdpi.com This transformation can be catalyzed by various Lewis acids, including tetranuclear Zn(II)₂Ln(III)₂ coordination clusters, which have shown high efficacy with catalyst loadings as low as 1.0 mol %. mdpi.com

Chiral-at-metal complexes have also been employed to catalyze the enantioselective Friedel-Crafts alkylation of indoles with this compound. acs.orgcsic.es For instance, rhodium(III) and osmium(II) complexes have been investigated as catalysts for this reaction. csic.esresearchgate.net Mechanistic studies involving chiral-at-metal rhodium(III) complexes have revealed the formation of metal-aci-nitro intermediates, which are key to understanding the catalytic cycle and the origin of the observed enantioselectivity. acs.orgcsic.es

Deep eutectic solvents (DES) have also been utilized as both the reaction medium and promoter for the Friedel-Crafts alkylation of indoles and pyrroles with β-nitrostyrene. researchgate.net

Table 5: Friedel-Crafts Reactions of trans-beta-Nitrostyrene

| Aromatic Substrate | Catalyst | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | Tetranuclear Zn(II)₂Ln(III)₂ complexes | Low catalyst loading, mild conditions | 76-99 | mdpi.com |

| N-Methyl-2-methylindole | Chiral-at-metal rhodium(III) complex | Mechanistic studies on stereoselectivity | Moderate to good | csic.es |

| Indole | Chiral thiourea organocatalyst | Charge activated catalyst | Good | nsf.gov |

| Indole/Pyrrole (B145914) | Deep Eutectic Solvent (DES) | Solvent-free conditions | - | researchgate.net |

| N-methyl-2-methylindole | Arene-osmium(II) complexes | Homogeneous catalysis | - | researchgate.net |

Michael Addition Reactions

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, allowing for the stereoselective synthesis of complex cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Nitrones

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between this compound and nitrones is a powerful method for the synthesis of isoxazolidine (B1194047) rings. rsc.orgrsc.org In these reactions, the nitrone acts as a 1,3-dipole, reacting with the alkene (dipolarophile), this compound. rsc.orgrsc.org Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanism and selectivity of these reactions. rsc.orgrsc.org

These reactions are classified as polar, zwitterionic-type cycloadditions. rsc.orgrsc.org The nitrone typically acts as the nucleophile, with its oxygen atom initiating the attack on the electrophilically activated β-carbon of the nitrostyrene. rsc.orgrsc.org The reaction generally proceeds through a one-step mechanism. rsc.orgrsc.org The high polar character of these reactions, stemming from the strong electrophilic nature of nitrostyrene and the nucleophilic character of the nitrone, often leads to low activation energies, allowing the reactions to proceed under mild conditions. rsc.orgrsc.orgmdpi.com

Regioselectivity and Stereoselectivity in Cycloadditions

The [3+2] cycloaddition of nitrones to this compound derivatives exhibits high levels of regioselectivity and stereoselectivity, which can be rationalized by frontier molecular orbital (FMO) theory and steric considerations. rsc.orgrsc.orgmdpi.com

Regioselectivity: The reactions are typically completely meta regioselective. rsc.orgrsc.org This outcome is governed by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitrostyrene. The largest coefficient on the HOMO of the nitrone is on the oxygen atom, while the largest coefficient on the LUMO of the nitrostyrene is on the β-carbon. This leads to the preferential formation of the 4-nitroisoxazolidine regioisomer. mdpi.com

Stereoselectivity: The stereochemical outcome of the cycloaddition is dependent on the geometry of the starting nitrostyrene. The reaction of (E)-β-nitrostyrene with 5,5-dimethylpyrroline-N-oxide is endo stereoselective, leading to the formation of the trans-isoxazolidine. rsc.orgrsc.org In contrast, the corresponding reaction with (Z)-β-nitrostyrene is exo stereoselective, yielding the cis-isoxazolidine. rsc.orgrsc.org This difference in stereoselectivity is attributed to unfavorable steric hindrance in the endo approach for the (Z)-isomer, which outweighs the favorable electrostatic interactions. rsc.orgrsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitrones with Substituted trans-beta-Nitrostyrenes

| Nitrone | trans-beta-Nitrostyrene Derivative | Reaction Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |

|---|---|---|---|---|---|---|

| 5,5-Dimethylpyrroline-N-oxide | (E)-β-Nitrostyrene | Benzene (B151609), Kinetic Control | trans-3-phenyl-4-nitro-isoxazolidine | 72 | - | rsc.orgrsc.org |

| 5,5-Dimethylpyrroline-N-oxide | (Z)-β-Nitrostyrene | Benzene, Kinetic Control | cis-3-phenyl-4-nitro-isoxazolidine | 90 | - | rsc.orgrsc.org |

| Z-C-(3-pyridyl)-N-methylnitrone | (E)-1-Nitroprop-1-ene | Benzene, rt | 2-methyl-4-nitro-5-(pyridin-3-yl)isoxazolidine | - | Full regio- and stereocontrol | lookchem.com |

| C-Phenyl-N-methylnitrone | (E)-β-Nitrostyrene | Toluene, 110 °C | 2-Methyl-3,5-diphenyl-4-nitroisoxazolidine | 85 | - | researchgate.net |

Reduction Reactions

The nitro group and the double bond in this compound can be selectively or fully reduced to afford valuable synthetic intermediates such as nitroalkanes and phenethylamines.

Conversion to Nitroalkanes

The selective reduction of the carbon-carbon double bond of this compound, while leaving the nitro group intact, yields 2-phenyl-1-nitroethane. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) has been employed for this purpose, often in alcoholic solvents. beilstein-journals.org Another effective method involves the use of a Hantzsch ester, an NADH model, in the presence of silica (B1680970) gel, which provides the corresponding nitroalkane in high yield. researchgate.net

Table 2: Selected Reagents for the Reduction of trans-beta-Nitrostyrene to 2-Phenyl-1-nitroethane

| Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Hantzsch Ester, Silica Gel | Benzene | 60 °C, 20 h | 96 | researchgate.net |

| Sodium Borohydride | Methanol | - | - | beilstein-journals.org |

| Ammonia Borane | Methanol | 25 °C, 18 h | 61 | chemrxiv.org |

| N-Benzyl-1,4-dihydronicotinamide | - | - | - | researchgate.net |

Reduction to Phenethylamines

The complete reduction of both the double bond and the nitro group of this compound leads to the formation of 2-phenethylamine, a key scaffold in many biologically active compounds. A variety of methods have been developed for this transformation.

One common and efficient method is catalytic hydrogenation. This is often carried out using palladium on charcoal (Pd/C) as the catalyst in the presence of an acid, such as hydrochloric acid, in an ethanol solvent under a hydrogen atmosphere. beilstein-journals.org Another widely used approach involves metal hydride reagents. A combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) in a one-pot procedure provides a rapid and high-yielding synthesis of phenethylamines from the corresponding nitrostyrenes. mdpi.combeilstein-journals.org This system is effective for a range of substituted trans-beta-nitrostyrenes. mdpi.combeilstein-journals.org

Table 3: Reduction of Substituted trans-beta-Nitrostyrenes to Phenethylamines

| trans-beta-Nitrostyrene Derivative | Reagent(s) | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| trans-β-Nitrostyrene | NaBH₄, CuCl₂ | - | 80 °C | 2-Phenylethan-1-amine hydrochloride | 83 | mdpi.combeilstein-journals.org |

| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, 12 M HCl, H₂ (1 atm) | Ethanol | 0 °C, 3 h | 3,4-Methylenedioxyphenethylamine | 71 | beilstein-journals.org |

| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄, CuCl₂ | - | 80 °C | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | - | mdpi.com |

Other Significant Reactions

Beyond cycloadditions and reductions, this compound participates in a range of other important chemical reactions, highlighting its versatility in organic synthesis.

Michael Addition: As a potent Michael acceptor, this compound readily undergoes conjugate addition reactions with a wide array of nucleophiles. This includes the addition of aldehydes, ketones, and β-ketoesters, often catalyzed by organocatalysts such as proline derivatives or thioureas. thieme-connect.commdpi.comrsc.orgresearchgate.net These reactions are highly valuable for the asymmetric synthesis of γ-nitro carbonyl compounds, which are versatile precursors to biologically important molecules like γ-aminobutyric acid (GABA) derivatives. rsc.orgacs.org

Diels-Alder Reaction: this compound can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. For instance, it reacts with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene. nih.govbeilstein-journals.orgnih.gov These reactions, which can be thermally or Lewis acid-catalyzed, provide access to substituted bicyclic nitro compounds. nih.gov The regioselectivity and stereoselectivity of these reactions have been studied, with the formation of different isomers being dependent on the reaction conditions and the structure of the diene. nih.gov

Formation of Pyrrole Derivatives via Multicomponent Reactions

trans-β-Nitrostyrene is a valuable starting material for the synthesis of heterocyclic compounds, particularly for creating pyrrole derivatives through multicomponent reactions (MCRs). bohrium.comconsensus.appdntb.gov.ua These reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more reactants. The use of trans-β-nitrostyrene in MCRs for pyrrole synthesis has been demonstrated to be an effective method, often resulting in high yields and selectivity. nih.gov

Several strategies have been developed for this synthesis. A notable green chemistry approach involves a one-pot, three-component reaction between primary amines, 1,3-dicarbonyl compounds, and trans-β-nitrostyrene at room temperature, using lactic acid as a bio-based catalyst and solvent. nih.gov This method is advantageous due to its mild conditions, high to excellent yields, absence of by-products, and the recyclability of the lactic acid. nih.gov In one study, thirty-three different 1,2,3,4-tetrasubstituted pyrroles were synthesized using this protocol, eight of which were novel compounds. nih.gov

Another MCR strategy employs microwave assistance to synthesize tetra-substituted pyrroles. In a four-component reaction, an aldehyde, an amine, a 1,3-diketone, and nitromethane (B149229) react using silica-gel-supported polyphosphoric acid (PPA-SiO₂) as a reusable catalyst. beilstein-journals.org The proposed mechanism involves the in situ formation of a nitrostyrene adduct and a β-keto enamine. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final pyrrole product. beilstein-journals.orgresearchgate.net

Lewis acids like iron(III) chloride (FeCl₃) have also been used to catalyze domino reactions for pyrrole synthesis. When β-nitrostyrenes are used in place of phenacyl bromides in reactions with amines and dialkyl acetylenedicarboxylates, they yield 1,2,3,4-substituted pyrroles, demonstrating complementary regioselectivity to similar MCRs. nih.gov

Mechanistic investigations into these reactions have been conducted to understand the reaction pathways. For a reaction involving triphenylphosphite, computational studies using density functional theory (DFT) proposed three plausible mechanistic routes. researchgate.netresearchgate.net The most favorable pathway, both in the gas phase and in various solvents, involves the initial addition of triphenyl phosphite (B83602) to the β-position of the trans-β-nitrostyrene molecule. researchgate.netresearchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Reactants | Catalyst/Medium | Key Features | Product Type | Reference(s) |

|---|---|---|---|---|

| Primary amines, 1,3-dicarbonyl compounds, trans-β-nitrostyrene | Lactic Acid | Green catalyst and solvent; room temperature; high yields; catalyst is recyclable. | 1,2,3,4-Tetrasubstituted pyrroles | nih.gov |

| Aldehyde, amines, 1,3-diketones, nitromethane | PPA-SiO₂ | Microwave-assisted; neat conditions; reusable catalyst; reduced reaction time. | Tetra-substituted pyrroles | beilstein-journals.org |

| Amines, dialkyl acetylenedicarboxylates, β-nitrostyrenes | FeCl₃ | Lewis acid catalysis; domino Michael addition/cyclization. | 1,2,3,4-Tetrasubstituted pyrroles | nih.gov |

Isomerization Reactions

trans-β-Nitrostyrene can undergo isomerization to its cis counterpart through various methods, including photochemical, thermal, and enzyme-catalyzed processes. The interconversion between cis and trans isomers is a significant aspect of its reactivity.

Photoisomerization Irradiation of trans-β-nitrostyrene with visible light (e.g., λ = 419 nm) can induce isomerization, leading to a photostationary state. nih.gov In one experiment, this resulted in an equilibrium mixture with a cis to trans ratio of 86:14. nih.gov The unusual solid-state photodimerization of β-nitrostyrene to form two different cyclobutane (B1203170) isomers is explained by the ability of the molecule to undergo a trans to cis isomerization within its disordered crystal structure before reacting. rsc.org Studies on the related compound, trans-β-methyl-β-nitrostyrene, show that photolysis in acetonitrile (B52724) gives the cis-isomer with a high quantum yield of 0.8. tandfonline.comresearchgate.net The addition of triethylamine (B128534) to this system facilitates the thermal back-reaction from cis to trans, a process that proceeds through a long-lived zwitterionic biradical intermediate. tandfonline.comresearchgate.nettandfonline.com Computational investigations using density functional theory (DFT) have also been employed to study the ground-state trans-cis isomerization reactions. researchgate.netaip.org

Thermal Isomerization Thermal isomerization of nitronic esters, which can be formed from β-nitrostyrene, has been observed. beilstein-journals.org For instance, heating nitronic ester cycloadducts can lead to γ,δ-unsaturated nitro compounds via a tandfonline.comtandfonline.com-sigmatropic rearrangement. beilstein-journals.org In some cases, direct thermal cycloaddition reactions involving β-nitrostyrene can produce inseparable mixtures of isomers, making multi-step sequences that control stereochemistry a more effective synthetic route. beilstein-journals.org The stereochemistry of thermal isomerization of related dinitrodiphenylcyclobutenes and butadienes, as well as the cis-trans isomerism of β-nitrostyrenes, has been a subject of study. acs.org

Enzyme-Catalyzed Isomerization In a notable example of biocatalysis, the enzyme 4-oxalocrotonate tautomerase (4-OT) was serendipitously discovered to catalyze the cis-trans isomerization of nitrostyrene. nih.gov While initially being explored as a potential catalyst for Michael-type additions, the enzyme was found to efficiently promote the conversion of cis-nitrostyrene to the more stable trans-nitrostyrene. nih.gov

Table 2: Summary of Isomerization Reactions of β-Nitrostyrene

| Isomerization Type | Conditions / Catalyst | Key Findings | Reference(s) |

|---|---|---|---|

| Photoisomerization | Irradiation with visible light (λ = 419 nm) | Establishes an 86:14 cis:trans equilibrium. | nih.gov |

| Photoisomerization (Solid State) | UV irradiation in crystal | trans → cis isomerization enables subsequent photodimerization. | rsc.org |

| Thermal Isomerization | Heating (e.g., 90-130 °C) of derived nitronic esters | Proceeds via tandfonline.comtandfonline.com-sigmatropic rearrangement or zwitterionic intermediates. | beilstein-journals.org |

| Enzyme-Catalyzed Isomerization | 4-oxalocrotonate tautomerase (4-OT) | Enzyme efficiently catalyzes the cis → trans isomerization. | nih.gov |

| Catalyzed Thermal Back-Reaction | Triethylamine (for β-methyl-β-nitrostyrene) | Catalyzes the cis → trans thermal back-reaction via a radical intermediate. | tandfonline.comresearchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving trans-beta-nitrostyrene (B46478). These studies provide valuable insights into reaction mechanisms, transition states, and the factors governing selectivity.

Reaction Mechanism Elucidation

DFT calculations have been instrumental in unraveling the mechanisms of various reactions involving this compound. For instance, in the [3+2] cycloaddition reaction with 3-(benzylideneamino)oxindole, DFT studies have explored four distinct reactive pathways corresponding to different regio- and stereoselective outcomes. research-nexus.net The calculations revealed that the reaction proceeds via a polar, zwitterionic-type mechanism. research-nexus.net

Another example is the Michael addition of cyclohexanone (B45756) to this compound catalyzed by a chiral ionic liquid. DFT calculations have shown this reaction to proceed in two main stages: the initial formation of an enamine intermediate followed by the Michael addition itself, which involves a three-step mechanism. nih.gov

Furthermore, the Friedel-Crafts alkylation of indoles with this compound, catalyzed by chiral-at-metal rhodium(III) complexes, has been scrutinized using DFT. These studies propose a detailed mechanistic pathway where the coordinated this compound is attacked by the indole (B1671886), leading to the formation of aci-nitro complexes that subsequently rearrange to the final product. csic.es

DFT has also been used to investigate the photoisomerization of this compound. Calculations at the B3LYP/6-31G* level of theory have been used to compute the geometry structures and energy barriers for the ground-state isomerization reactions. pku.edu.cn

Transition State Analysis

The analysis of transition states is crucial for understanding reaction kinetics and selectivity. DFT studies have successfully characterized the transition state structures for various reactions of this compound.

In the [3+2] cycloaddition with 3-(benzylideneamino)oxindole, the most favorable meta/endo transition state structure was analyzed. This analysis revealed the presence of a hydrogen bond between a nitro oxygen and the N-H hydrogen of the oxindole, which is a key factor in determining the observed selectivity. research-nexus.net

For the photoisomerization of this compound, DFT calculations have determined the energy of the transition state for the ground-state isomerization. The energy difference between the vertical electronic transition energy and this transition state energy is a key parameter that influences the isomerization pathway. pku.edu.cn

The accuracy of DFT-optimized geometries, including transition states, has been a subject of investigation. Studies have compared the performance of various density functionals in reproducing experimental structures, highlighting that functionals accounting for dispersion provide more accurate and compact structures compared to standard DFT methods. rsc.org

Regioselectivity and Stereoselectivity Predictions

A significant application of DFT in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions.

In the [3+2] cycloaddition reaction between 3-(benzylideneamino)oxindole and this compound, the ωB97XD functional was found to accurately predict the experimentally observed meta regioselectivity, favoring the formation of the meta/endo cycloadduct. research-nexus.net In contrast, the B3LYP functional failed to predict the correct regioselectivity. research-nexus.net The inclusion of solvent effects in the calculations was shown to increase the regioselectivity while decreasing the stereoselectivity. research-nexus.net

The study of the [3+2] cycloaddition between isomeric (Z)- and (E)-β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide also demonstrated the power of DFT in explaining selectivity. These reactions were found to be completely meta regioselective. Interestingly, the reaction with (E)-β-nitrostyrene was endo stereoselective, while the reaction with (Z)-β-nitrostyrene was exo stereoselective. rsc.org

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to comprehending its reactivity. DFT calculations provide valuable insights into its electronic properties.

An analysis of the electronic structure of this compound revealed that the C-N bond length is significantly shorter than in nitromethane (B149229), and the isomerization energy barrier is also lower. pku.edu.cn The first transition-allowed absorption band in this compound is assigned to a π→π* transition, which is largely delocalized over the molecule. This delocalization facilitates intramolecular charge-transfer processes between the nitro group and the phenyl-vinyl moiety. pku.edu.cn

Topological analysis of the electron localization function (ELF) has been used to characterize the electronic structure of β-nitrostyrenes. These studies classify β-nitrostyrenes as strong electrophiles. bohrium.com

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density.

MEDT studies have been applied to the [3+2] cycloaddition reactions of this compound. For example, the reaction with C,N-diarylnitryle imine analogues was investigated using Conceptual Density Functional Theory within the MEDT framework. researchgate.net This analysis of global and local reactivity indices showed that these reactions can be classified as having a forward electron density flux. researchgate.net The most favorable reaction path was determined by the nucleophilic attack of the C3 carbon of the nitryle imine on the electrophilic Cα carbon of the nitroalkene. researchgate.net

In the [3+2] cycloaddition of nitrones with trans-β-nitrostyrene analogs, MEDT analysis of reactivity indices indicated that the nitrone acts as a nucleophile while the nitroalkenes function as electrophiles. osi.lv These studies have successfully explained the reactivity and selectivity observed in these reactions. rsc.orgbohrium.com The reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions has been analyzed using MEDT, revealing that the polar, zw-type reactions proceed via a one-step mechanism. rsc.org

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict the binding orientation of a small molecule to a macromolecular target.

This compound and its derivatives have been investigated as potential inhibitors of various enzymes. Molecular docking studies have been performed to understand their interaction with protein tyrosine phosphatase 1B (PTP1B). mdpi.com These studies suggest that the compounds can interact with key residues in the active site, such as Serine-216 and Arginine-221. mdpi.com For instance, 3,4-ethylenedioxy-β-methyl-β-nitrostyrene was identified as a promising potential PTP1B inhibitor based on docking results. mdpi.com

In another study, a series of β-nitrostyrene derivatives were synthesized and their inhibitory effect on the 3CL protease of SARS-CoV-2 was examined. nih.gov Molecular docking was used to study the binding of these derivatives to the 3CL protease active site. nih.gov However, the correlation between the docking scores and the experimentally measured inhibitory activity was found to be poor, highlighting the need for more advanced methods like binding free energy calculations to improve prediction accuracy. nih.gov

Data Tables

Table 1: DFT Functionals and Predicted Selectivity in the [3+2] Cycloaddition of 3-(benzylideneamino)oxindole and this compound

| DFT Functional | Predicted Regioselectivity | Experimental Observation |

| ωB97XD | meta research-nexus.net | meta research-nexus.net |

| B3LYP | Incorrect research-nexus.net | meta research-nexus.net |

Table 2: Key Findings from Molecular Docking of beta-Nitrostyrene Derivatives

| Target Protein | Derivative | Key Interacting Residues | Predicted Outcome |

| PTP1B | 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | Serine-216, Arginine-221 mdpi.com | Potential Inhibitor mdpi.com |

| SARS-CoV-2 3CL Protease | Various β-nitrostyrene derivatives | Not specified | Poor correlation with activity nih.gov |

Biological and Biomedical Research Applications

Antimicrobial Activities

β-Nitrostyrene derivatives have demonstrated notable antimicrobial properties, showing efficacy against a range of pathogenic bacteria and fungi. mdpi.commdpi.com Their mechanism of action is often linked to their nature as exceptional Michael acceptors, allowing them to interact with biological nucleophiles like the thiol groups of enzymes, which is critical for their antimicrobial activity. mdpi.commdpi.com

Research has shown that β-nitrostyrene and its analogues are active against both Gram-positive and Gram-negative bacteria. mdpi.com Some derivatives have been found to be as active as clinical antibiotics against certain strains, including those resistant to conventional drugs. mdpi.comresearchgate.net

β-Nitrostyrene compounds exhibit significant activity against Gram-positive bacteria. nih.gov Studies have confirmed their efficacy against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comresearchgate.net For instance, certain nitropropenyl aromatic compounds have been shown to be as effective as clinical antibiotics against MRSA and VRE. mdpi.comresearchgate.net One derivative, nitropropenyl benzodioxole (NPBD), was active against both VRE and MRSA strains. nih.gov The parent compound, β-nitrostyrene, has also shown activity against Staphylococcus aureus and Bacillus subtilis. uni-halle.de Furthermore, some β-methyl-β-nitrostyrene derivatives have demonstrated excellent results against Gram-positive bacteria. mdpi.com Specifically, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene showed notable activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. nih.gov

Table 1: Antibacterial Activity of Selected β-Nitrostyrene Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 4-bromo-β-methyl-β-nitrostyrene | Staphylococcus aureus | Good activity | mdpi.com |

| 4-bromo-β-methyl-β-nitrostyrene | Bacillus subtilis | Good activity | mdpi.com |

| 4-bromo-β-methyl-β-nitrostyrene | Enterococcus faecalis | Marginal protection | mdpi.com |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | Not specified | nih.gov |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecalis | Not specified | nih.gov |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecium | Not specified | nih.gov |

| Nitropropenyl benzodioxole (NPBD) | MRSA | Active | nih.gov |

| Nitropropenyl benzodioxole (NPBD) | VRE | Active | nih.gov |

Note: "Good activity" and "Active" indicate that the compound showed efficacy, but specific MIC values were not provided in the cited text.

The efficacy of β-nitrostyrenes against Gram-negative bacteria can be more variable. nih.gov While the parent compound, trans-4-Bromo-beta-nitrostyrene, shows limited activity against Escherichia coli, with a reported MIC of 256 µg/mL, certain structural modifications can enhance activity. mdpi.com For example, research into fluorinated β-methyl-β-nitrostyrenes revealed that 4-fluorine-aryl substituted derivatives achieved the highest activity against E. coli. mdpi.com One such compound demonstrated an MIC of 27 µg/mL against E. coli. mdpi.com Previous structure-activity relationship (SAR) studies also indicated that a fluorine atom at the para position on the benzene (B151609) ring resulted in the highest activity against Gram-negative bacteria. mdpi.com

**Table 2: Antibacterial Activity of Selected β-Nitrostyrene Derivatives Against *E. coli***

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| trans-4-Bromo-beta-nitrostyrene | Escherichia coli | 256 | |

| 4-fluoro-aryl substituted β-methyl-β-nitrostyrene (Compound 5) | Escherichia coli | 27 | mdpi.com |

| β-nitrostyrene (unsubstituted) | Escherichia coli ATCC 25922 | 256 | uc.pt |

| β-methyl-β-nitrostyrene | Escherichia coli ATCC 25922 | 128 | uc.pt |

The antibacterial potency of β-nitrostyrene derivatives is heavily influenced by their chemical structure. mdpi.comnih.gov Structure-property-activity relationship (SPAR) studies have revealed a clear correlation between the redox potentials of these compounds and their antibacterial efficacy. nih.gov

Key structural modifications that affect activity include:

β-Methyl Group: The addition of a methyl group to the β-carbon of the nitroalkene side chain generally enhances antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov This substitution can lead to a 2- to 8-fold increase in minimum inhibitory concentrations (MIC) compared to the parent β-nitrostyrene. mdpi.comresearchgate.net The β-methyl group causes the benzene ring to tilt relative to the side chain, altering the compound's planarity. uc.pt

Aromatic Ring Substituents: Halogen substitutions on the aromatic ring play a crucial role. mdpi.com A fluorine atom at the C4-aryl position is particularly effective for suppressing E. coli. mdpi.com Similarly, 4-bromo substitution leads to higher activity against Gram-positive species compared to 4-chloro substitution. mdpi.com In one study, 4-bromo-β-methyl-β-nitrostyrene was the only halogenated derivative more active than the parent compound against Gram-positive bacteria. mdpi.com

Nitrovinyl Side Chain: The nitrovinyl group is considered essential for the biological activity of these compounds. nih.gov

β-Nitrostyrene derivatives have also demonstrated significant potential as antifungal agents. researchgate.netnih.gov They have shown broad-spectrum activity against various human pathogenic fungi, including the highly prevalent Candida albicans, Candida glabrata, and the emerging pathogen Candida auris. researchgate.netnih.gov Studies have found that these compounds are effective against drug-resistant clinical isolates as well. researchgate.netnih.gov

Research indicates that β-nitrostyrene derivatives can be fungicidal and exhibit synergistic effects when combined with existing antifungal drugs like caspofungin and fluconazole. researchgate.netnih.gov Their mechanism of action appears to involve the perturbation of the fungal cell wall, leading to increased reactive oxygen species (ROS) generation and modulation of drug efflux. researchgate.netnih.gov For example, trans-4-Bromo-beta-nitrostyrene has a reported MIC of 32 µg/mL against Candida albicans. Another study found that a 4-fluoro-aryl substituted β-methyl-β-nitrostyrene was highly effective against C. albicans, with an MIC of 6 µg/mL or less. mdpi.com A derivative known as Nitropropenyl benzodioxole (NPBD) showed an activity profile comparable to Amphotericin B and Miconazole against several fungal species. nih.gov

**Table 3: Antifungal Activity of Selected β-Nitrostyrene Derivatives Against *Candida albicans***

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| trans-4-Bromo-beta-nitrostyrene | Candida albicans | 32 | |

| 4-fluoro-aryl substituted β-methyl-β-nitrostyrene (Compound 5) | Candida albicans | ≤ 6 | mdpi.com |

| Nitropropenyl benzodioxole (NPBD) | Candida albicans (7 clinical isolates, mean) | 12.5 | nih.gov |

Antibacterial Efficacy

Anticancer and Pro-apoptotic Activities